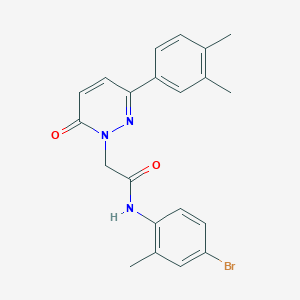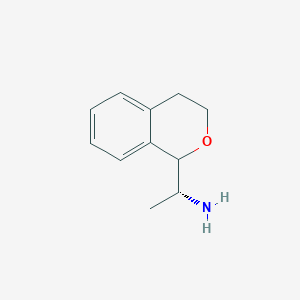
(1R)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine, also known as (R)-DOI, is a psychoactive drug that belongs to the family of phenethylamines. It is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Due to its ability to modulate serotonin signaling, (R)-DOI has been studied extensively for its potential therapeutic applications in various neuropsychiatric disorders.
Mécanisme D'action
(R)-DOI exerts its pharmacological effects by binding to and activating the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that belongs to the rhodopsin-like family of receptors. Upon activation, the receptor triggers a cascade of intracellular signaling events that ultimately lead to the modulation of neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
(R)-DOI has been shown to induce a range of biochemical and physiological effects, including the modulation of cortical oscillations, the enhancement of synaptic plasticity, and the alteration of sensory perception. It has also been reported to induce changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (R)-DOI in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor, which allows for precise modulation of neuronal activity. However, one of the limitations of using (R)-DOI is its potential for inducing hallucinations and altered states of consciousness, which can complicate the interpretation of experimental results.
Orientations Futures
There are several promising future directions for the study of (R)-DOI and its potential therapeutic applications. One area of interest is the development of novel compounds that target the serotonin 5-HT2A receptor with greater selectivity and efficacy. Another area of interest is the investigation of (R)-DOI's effects on other neurotransmitter systems, such as dopamine and glutamate, which may have implications for the treatment of neuropsychiatric disorders. Additionally, the use of (R)-DOI in combination with other psychoactive substances, such as psychedelics and entactogens, may provide insights into the mechanisms underlying altered states of consciousness and their therapeutic potential.
Méthodes De Synthèse
(R)-DOI can be synthesized through several methods, including the reduction of the corresponding ketone, the alkylation of the corresponding phenol, and the reductive amination of the corresponding aldehyde. One of the most commonly used methods involves the condensation of 2-amino-1-phenylethanol with 3,4-dihydro-1H-isochromen-1-one, followed by the reduction of the resulting imine with sodium borohydride.
Applications De Recherche Scientifique
(R)-DOI has been widely used in scientific research to study the role of serotonin 5-HT2A receptors in various physiological and pathological conditions. It has been shown to modulate the activity of prefrontal cortex neurons, enhance working memory, and induce hallucinations and altered states of consciousness. Moreover, (R)-DOI has been investigated for its potential therapeutic applications in treating depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
(1R)-1-(3,4-dihydro-1H-isochromen-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12)11-10-5-3-2-4-9(10)6-7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKZLDIKOPPRGH-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2=CC=CC=C2CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2576884.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2576885.png)
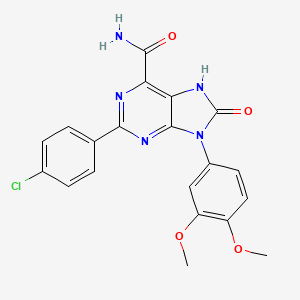
![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B2576888.png)
![3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol](/img/structure/B2576890.png)
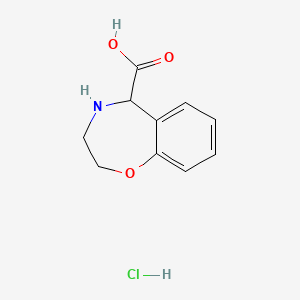
![7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2576894.png)
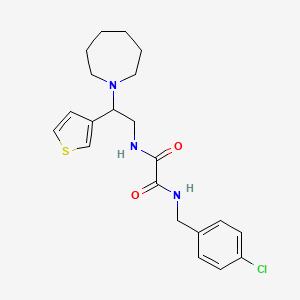


![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)


